5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
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Overview
Description
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an aminomethyl group, a fluorophenyl group, and an oxazolidinone ring. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative, which can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring or the fluorophenyl group, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial properties, particularly against resistant strains of bacteria.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacteria.
Uniqueness
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activity and pharmacokinetic properties compared to other oxazolidinones.
Properties
IUPAC Name |
5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURKKEXQAAFGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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